![molecular formula C10H14FN3 B12527565 N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine CAS No. 655251-08-4](/img/structure/B12527565.png)
N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine is a synthetic organic compound that belongs to the class of guanidines. Guanidines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound features a guanidine group attached to a phenyl ring, which is further substituted with a fluoroethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a guanylating agent. For instance, the reaction of 3-(2-fluoroethyl)benzylamine with a guanylating reagent such as di(imidazole-1-yl)methanimine can yield the desired guanidine compound . This reaction typically proceeds under mild conditions and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions can be conducted under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Biological Studies: It can serve as a tool for studying biological processes and interactions, particularly those involving guanidine-containing molecules.
Organic Synthesis: The compound can be utilized as a building block for the synthesis of more complex molecules and materials.
Materials Science: It can be incorporated into the design of novel materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine involves its interaction with specific molecular targets and pathways. Guanidines are known to interact with various enzymes, receptors, and ion channels, modulating their activity and function. The fluoroethyl group may enhance the compound’s binding affinity and selectivity towards certain targets, leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine can be compared with other similar guanidine compounds, such as:
- N’'-{[3-(2-Chloroethyl)phenyl]methyl}guanidine
- N’'-{[3-(2-Bromoethyl)phenyl]methyl}guanidine
- N’'-{[3-(2-Methylethyl)phenyl]methyl}guanidine
These compounds share a similar guanidine core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine is unique due to the presence of the fluoroethyl group, which can impart distinct electronic and steric effects, potentially enhancing its performance in specific applications.
Propriétés
Numéro CAS |
655251-08-4 |
|---|---|
Formule moléculaire |
C10H14FN3 |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
2-[[3-(2-fluoroethyl)phenyl]methyl]guanidine |
InChI |
InChI=1S/C10H14FN3/c11-5-4-8-2-1-3-9(6-8)7-14-10(12)13/h1-3,6H,4-5,7H2,(H4,12,13,14) |
Clé InChI |
XRPASTVTRHYTAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CN=C(N)N)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
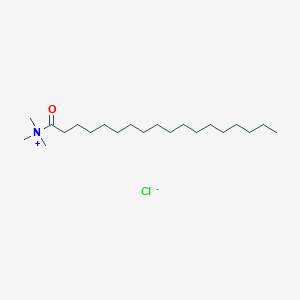
![2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B12527492.png)
![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
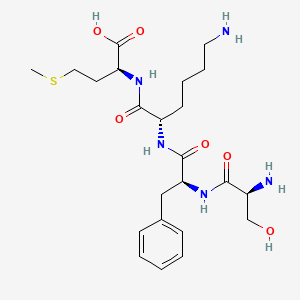
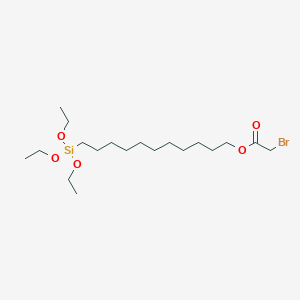
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
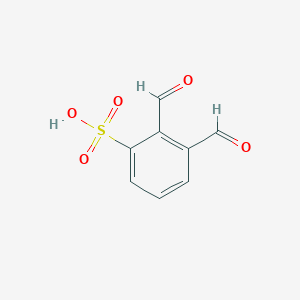
![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
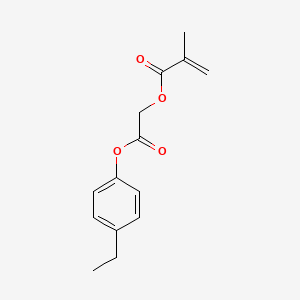
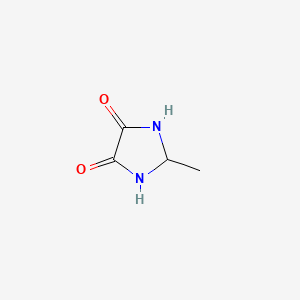
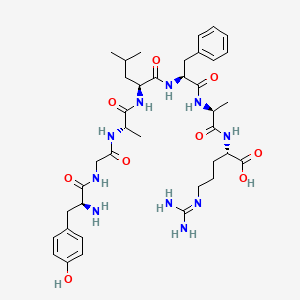
![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
